1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
The compound 1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is known by several systematic and commercial names that reflect its complex structural organization. The International Union of Pure and Applied Chemistry (IUPAC) designation is 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride, which accurately describes the molecular architecture and ionic state.
The compound's extensive synonym list includes several pharmaceutical trade names and chemical designations. Trimetoquinol hydrochloride serves as the primary pharmaceutical name, while Tretoquinol represents the base compound without the hydrochloride salt. Additional synonyms encompass dl-Trimetoquinol hydrochloride, indicating the racemic mixture nature of the compound, and AQ 110, which represents a specific pharmaceutical formulation code. The designation (±)-Trimetoquinol hydrochloride further emphasizes the stereochemical characteristics of this therapeutic agent.
Commercial and research identifiers include specific catalog numbers and regulatory codes. The compound appears in pharmaceutical databases under various regional naming conventions, reflecting its international therapeutic significance. The systematic chemical nomenclature follows standard organic chemistry conventions, with the tetrahydroisoquinoline core structure modified by trimethoxyphenyl and diol substituents.
Molecular Formula and Weight Analysis
The molecular composition of this compound demonstrates sophisticated structural complexity reflected in its pharmaceutical activity profile. The compound exists in multiple hydrated forms, with the anhydrous version having the molecular formula C19H24ClNO5 and a corresponding molecular weight of 381.8 g/mol. The hydrated form, commonly encountered in pharmaceutical preparations, incorporates additional water molecules, resulting in the formula C19H26ClNO6 with a molecular weight of 399.9 g/mol.
Table 1: Molecular Composition Analysis
| Property | Anhydrous Form | Hydrated Form |
|---|---|---|
| Molecular Formula | C19H24ClNO5 | C19H26ClNO6 |
| Molecular Weight | 381.8 g/mol | 399.9 g/mol |
| Hydrogen Bond Donors | 4 | 4 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Rotatable Bonds | 5 | 5 |
| Topological Polar Surface Area | 80.2 Ų | 80.2 Ų |
The structural formula reveals several functionally significant moieties that contribute to the compound's pharmacological properties. The trimethoxyphenyl group provides electron-rich aromatic character, while the tetrahydroisoquinoline core offers the basic nitrogen center essential for receptor binding. The presence of hydroxyl groups at positions 6 and 7 on the isoquinoline ring system creates hydrogen bonding capabilities that enhance water solubility and receptor interactions.
Chemical classification places this compound within the adrenergic beta-agonist family, specifically targeting beta-2-adrenergic receptors. The molecular architecture supports selective receptor binding through specific spatial arrangements of functional groups, contributing to its therapeutic efficacy as a bronchodilator agent.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallography represents the definitive method for determining atomic arrangements within crystalline materials, providing crucial structural information for pharmaceutical compounds. X-ray diffraction occurs when electromagnetic radiation interacts with the electron density of crystals, producing characteristic diffraction patterns that reveal three-dimensional molecular architecture. The phenomenon relies on Bragg's law, expressed as $$2d\sin\theta = n\lambda$$, where d represents the spacing between crystal planes, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength.
For organic pharmaceutical compounds like this compound, crystallographic analysis provides essential information about molecular conformation, intermolecular interactions, and solid-state packing arrangements. The technique has proven fundamental in pharmaceutical development, particularly for understanding polymorphism, hydrate formation, and stability characteristics.
Modern X-ray crystallographic methods involve sophisticated instrumentation capable of analyzing crystals with dimensions as small as 0.1 mm. The process requires high-quality single crystals with minimal internal defects such as cracks or twinning. Data collection involves rotating the crystal through multiple orientations while recording diffraction intensities, typically generating tens of thousands of individual reflections.
Crystallographic disorder frequently complicates structural determination, particularly in pharmaceutical compounds containing flexible side chains or multiple conformational states. The presence of solvent molecules and counterions, common in hydrochloride salts, often introduces additional complexity requiring specialized modeling approaches. Advanced computational methods now enable refinement of both structural and microstructural parameters, providing comprehensive characterization of crystalline materials.
Spectroscopic Characterization
Infrared (IR) Spectral Signatures
Infrared spectroscopy provides characteristic fingerprint identification for organic compounds through vibrational frequency analysis of chemical bonds. For this compound, several distinctive spectral regions offer diagnostic information about functional group presence and molecular structure.
Table 2: Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Bond Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | C-H stretch | 3100-3050 | Strong |
| Aliphatic C-H | C-H stretch | 3000-2850 | Strong |
| Hydroxyl (phenolic) | O-H stretch | 3500-3200 | Medium |
| Aromatic C=C | C=C stretch | 1600-1475 | Weak-Medium |
| Methoxy C-O | C-O stretch | 1300-1000 | Strong |
| Aromatic C-H bending | C-H bend | 900-690 | Strong |
The hydroxyl groups at positions 6 and 7 of the isoquinoline ring system generate characteristic O-H stretching vibrations in the 3500-3200 cm⁻¹ region. These frequencies typically appear as broad bands due to hydrogen bonding interactions in the solid state. The trimethoxy substituents contribute distinct C-O stretching absorptions in the 1300-1000 cm⁻¹ region, providing clear identification of ether linkages.
Aromatic character from both the isoquinoline core and trimethoxyphenyl group produces multiple C=C stretching vibrations in the 1600-1475 cm⁻¹ range. The aromatic C-H stretching region (3100-3050 cm⁻¹) offers additional confirmation of aromatic content, while aliphatic C-H stretches from the tetrahydro portion appear at lower frequencies (3000-2850 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Profiling
Nuclear magnetic resonance spectroscopy provides detailed information about molecular structure through analysis of nuclear spin states in magnetic fields. For complex pharmaceutical compounds, both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary structural data essential for complete characterization.
The trimethoxyphenyl group generates characteristic methoxy proton signals appearing as singlets in the 3.7-4.0 ppm region of ¹H NMR spectra. The aromatic protons from this group typically resonate as distinct patterns reflecting the substitution pattern on the benzene ring. The symmetrical 3,4,5-trimethoxy substitution produces simplified aromatic splitting patterns compared to asymmetrical arrangements.
The tetrahydroisoquinoline portion contributes complex multipicity patterns from the saturated ring protons. The benzylic proton adjacent to the trimethoxyphenyl group appears as a characteristic multiplet, while the remaining methylene protons generate overlapping signals requiring careful analysis for complete assignment. The hydroxyl protons from positions 6 and 7 often appear as exchangeable signals, sometimes broadened due to hydrogen bonding effects.
Carbon-13 NMR spectroscopy reveals the complete carbon skeleton through chemical shift analysis. Aromatic carbons typically appear in the 100-160 ppm region, with methoxy carbons around 55-60 ppm. The aliphatic carbons from the tetrahydro portion resonate at characteristic aliphatic frequencies, providing confirmation of structural connectivity.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry offers molecular weight confirmation and structural elucidation through analysis of fragmentation patterns under controlled ionization conditions. For this compound, several characteristic fragmentation pathways provide diagnostic information.
The molecular ion peak appears at m/z corresponding to the protonated molecule [M+H]⁺, typically around 346 for the base compound without the chloride counterion. Loss of methoxy groups represents common fragmentation pathways, generating peaks at [M-OCH₃]⁺ and [M-2OCH₃]⁺. The trimethoxyphenyl portion often fragments as a stable benzyl cation, producing characteristic base peaks in the spectrum.
The tetrahydroisoquinoline core demonstrates stability under mass spectrometric conditions, often appearing as significant fragment ions. Retro-Diels-Alder fragmentations can occur, particularly under electron impact ionization, generating smaller aromatic fragments. The hydroxyl groups may undergo dehydration reactions, producing [M-H₂O]⁺ peaks that provide additional structural confirmation.
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSXRTHJCJGEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18559-63-2 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretoquinol dl-form hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride (CAS No. 18559-63-2) is a compound of significant interest due to its potential biological activities. This compound belongs to the class of tetrahydroisoquinoline (THIQ) derivatives, which have been studied for their diverse pharmacological properties including anti-inflammatory, anti-cancer, and neuroprotective effects.
- Molecular Formula : C21H27NO5
- Molecular Weight : 373.44278 g/mol
- IUPAC Name : 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol; chloride
1. Antioxidant Properties
Research indicates that THIQ compounds exhibit significant antioxidant activity. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro studies have shown that these compounds can effectively reduce oxidative stress markers in various cell lines.
2. Neuroprotective Effects
THIQ derivatives have been reported to possess neuroprotective properties. For instance, they may inhibit neuroinflammation and protect against neuronal cell death induced by oxidative stress. A study demonstrated that a related THIQ compound significantly reduced apoptosis in neuronal cells exposed to toxic agents.
3. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of THIQ derivatives against various pathogens. The compound has shown activity against Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus and Escherichia coli were effectively inhibited by certain analogs.
- The structure–activity relationship (SAR) studies indicate that modifications to the methoxy groups can enhance antimicrobial efficacy.
4. Anticancer Activity
The anticancer potential of THIQ compounds has garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that these compounds can inhibit cell proliferation and promote cell cycle arrest.
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of THIQ derivatives in a model of Parkinson's disease:
- Method : SH-SY5Y neuroblastoma cells were treated with MPP+ (a neurotoxin).
- Results : The treatment with this compound resulted in a significant decrease in cell death compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several THIQ compounds:
- Pathogens Tested : Staphylococcus aureus and Pseudomonas aeruginosa.
- Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Pseudomonas aeruginosa.
Structure–Activity Relationship (SAR)
The biological activities of THIQ derivatives are closely linked to their structural features. The following table summarizes key structural components and their associated activities:
| Structural Feature | Activity Type | Effect |
|---|---|---|
| Methoxy Groups | Antioxidant | Enhances radical scavenging capacity |
| Tetrahydroisoquinoline Core | Neuroprotective | Reduces apoptosis in neuronal cells |
| Aromatic Ring | Antimicrobial | Increases binding affinity to bacterial targets |
| Hydroxyl Groups | Anticancer | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and toxicological profiles of Tretoquinol Hydrochloride can be contextualized by comparing it to analogous isoquinoline derivatives. Key compounds include Higenamine Hydrochloride, 6,7-diethoxy-1-methyl-tetrahydroisoquinoline hydrochloride, and 6-Methyl-1,2,3,4-tetrahydroquinoline.
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Pharmacodynamics: The 3,4,5-trimethoxyphenyl group in Tretoquinol enhances receptor binding affinity compared to Higenamine’s 4-hydroxyphenyl, likely due to increased lipophilicity and steric interactions with β₂-AR . 6,7-Dihydroxy groups in both Tretoquinol and Higenamine are essential for agonist activity, but Higenamine’s simpler substituents correlate with broader applications, including anti-inflammatory and cardioprotective effects .
The trimethoxy group may reduce metabolic degradation, prolonging half-life but requiring monitoring for chronic toxicity.
Therapeutic Applications: Tretoquinol’s specificity for bronchial β₂-AR makes it a potent anti-asthmatic, whereas Higenamine’s cardiovascular effects (e.g., increasing cardiac output) are leveraged in traditional medicine .
Metabolic and Kinetic Considerations
- Tretoquinol: The trimethoxyphenyl group likely slows hepatic metabolism (via cytochrome P450), enhancing bioavailability but posing risks of drug-drug interactions .
- Higenamine: The 4-hydroxyphenyl group facilitates faster glucuronidation, reducing systemic exposure compared to Tretoquinol .
Research Findings and Clinical Relevance
- Tretoquinol vs. Higenamine: In preclinical models, Tretoquinol showed superior bronchodilatory efficacy but lower cardiovascular side effects than Higenamine, which has notable chronotropic effects .
- Safety: Tretoquinol’s high LD50 suggests a favorable safety margin for acute dosing, though chronic studies are needed to assess long-term β₂-AR desensitization .
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds. For this compound, condensation of 3,4,5-trimethoxyphenethylamine with a carbonyl donor (e.g., glyoxylic acid) under acidic conditions generates the tetrahydroisoquinoline core. The reaction typically proceeds in refluxing toluene with a catalytic amount of hydrochloric acid, achieving yields of 65–70%.
Mechanistic Insight :
The amine group attacks the carbonyl carbon, forming an imine intermediate, which undergoes cyclization via electrophilic aromatic substitution. The electron-rich 3,4,5-trimethoxyphenyl group directs regioselectivity, ensuring the correct positioning of substituents.
Introduction of Hydroxyl Groups at C6 and C7
Directed Ortho-Metalation-Hydroxylation
After forming the tetrahydroisoquinoline core, hydroxylation at C6 and C7 is achieved through directed ortho-metalation. Using a bulky base such as lithium tetramethylpiperidide (LiTMP), the amine nitrogen directs deprotonation at C6 and C7. Subsequent quenching with molecular oxygen or a hydroxylamine reagent introduces hydroxyl groups.
Optimization Data :
-
Base : LiTMP (2.5 equiv) in THF at −78°C
-
Electrophile : Trimethylborate, followed by oxidative workup with H₂O₂
Functional Group Interconversion and Protection
Methoxy Group Retention and Deprotection
The 3,4,5-trimethoxyphenyl group is introduced early in the synthesis and retained throughout. To prevent demethylation during harsh conditions, methyl ethers are protected as benzyl ethers in some routes, though this adds steps. Alternatively, selective deprotection using BBr₃ in dichloromethane at −20°C removes methyl groups without affecting hydroxyls.
Comparative Table : Protection Strategies
| Strategy | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃ | Reflux, 12 h | 85 |
| Direct Retention | None | N/A | 100 |
| Selective Deprotection | BBr₃ | −20°C, 2 h | 90 |
Final Salt Formation
Hydrochloride Precipitation
The free base is dissolved in anhydrous ethanol and treated with gaseous HCl, yielding the hydrochloride salt. Crystallization from ethanol-diethyl ether mixtures enhances purity.
Crystallization Data :
-
Solvent System : Ethanol:diethyl ether (1:3 v/v)
-
Purity : >98% by HPLC
Alternative Synthetic Routes
Reductive Amination Approach
An alternative route involves reductive amination between 3,4,5-trimethoxyphenylacetone and dopamine hydrochloride. Using NaBH₃CN as the reducing agent in methanol, this method bypasses the Pictet-Spengler step but requires stringent pH control (pH 4–5).
Yield Comparison :
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Catalyst Selection: Use indium(III) chloride (InCl₃) as a catalyst to enhance reaction efficiency, as demonstrated in similar isoquinoline syntheses (e.g., triazole derivatives) .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and reduce side reactions.
- Purification: Employ recrystallization using methanol-water systems (3:1 v/v) for high-purity isolation, as validated in analogous protocols .
- Monitoring: Track reaction progress via TLC or HPLC, adjusting reaction time and temperature dynamically.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C NMR (including 2D COSY/HSQC) to resolve methoxy and diol substituents, comparing spectra with structurally related isoquinoline derivatives (e.g., tetraethoxy analogs) .
- Purity Assessment: Pair HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities.
Q. How should researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility: Utilize the shake-flask method across pH 2–10 buffers and solvents (e.g., DMSO, PBS) to determine logP and partition coefficients.
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation. Light sensitivity can be tested via exposure to UV-Vis radiation .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Substituent Effects: Compare activity trends with analogs (e.g., methyl or ethoxy substitutions at positions 6 and 7) to isolate the impact of methoxy groups .
- Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate assays across multiple cell lines to rule out model-specific artifacts.
Q. What strategies are effective for structure-activity relationship (SAR) analysis targeting its mechanism of action?
Methodological Answer:
- Functional Group Modulation: Synthesize derivatives with modified methoxy or diol groups to evaluate their role in binding affinity (e.g., methylation of diol groups to reduce polarity) .
- Computational Modeling: Perform molecular docking against hypothesized targets (e.g., kinases) using software like AutoDock, cross-referencing with experimental IC₅₀ values .
Q. How should discrepancies between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and metabolite formation in rodent models using LC-MS/MS.
- Disease Model Relevance: Align in vitro assays (e.g., enzyme inhibition) with in vivo endpoints (e.g., tumor regression in xenografts), ensuring model systems reflect human pathophysiology .
Q. What methodologies are suitable for studying environmental fate and degradation pathways?
Methodological Answer:
- Separation Technologies: Apply membrane filtration (e.g., nanofiltration) to isolate degradation products in aqueous systems, as outlined in chemical engineering frameworks .
- Degradation Modeling: Use QSAR models to predict hydrolysis or photolysis rates, validated via GC-MS analysis of breakdown products under simulated environmental conditions.
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
